4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one
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Overview
Description
The compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl piperazine . Piperazine derivatives have been studied for their potential pharmacological properties .
Molecular Structure Analysis
The molecular structure of similar compounds like 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidine has been analyzed . The InChI code for this compound is 1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 .Scientific Research Applications
Antimicrobial Activities
Some derivatives of 2H-chromen-2-one, including compounds related to the specified chemical, have been investigated for their antimicrobial activities. For instance, studies have shown that these compounds can exhibit good or moderate activities against various microorganisms, suggesting potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Potential Atypical Antipsychotic Properties
Research into compounds structurally similar to 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one includes the exploration of their use as atypical antipsychotics. These compounds have shown promising results in inhibiting apomorphine-induced behaviors in animal models, indicative of antipsychotic efficacy (Bolós et al., 1996).
Cytochrome P450 Enzyme Interaction
The interaction with cytochrome P450 enzymes is a significant aspect of the metabolism of related compounds. Studies have shown the role of various CYP enzymes in the metabolism of these compounds, which is crucial in understanding their pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).
Anti-Proliferative Properties in Cancer Treatment
Certain derivatives have demonstrated anti-proliferative effects on cancer cell lines. For instance, research has shown that these compounds can induce apoptosis in colorectal cancer cell lines, suggesting their potential as chemotherapeutic agents (Ahagh et al., 2019).
Molecular Modeling and Drug Design
The molecular modeling of similar compounds has been a significant area of research. This involves using computational methods to predict how these molecules might interact with biological targets, which is vital for drug design and development (Mandala et al., 2013).
Estrogen Receptor Binding Affinity
The binding affinity to estrogen receptors of related compounds has been explored, indicating potential applications in the treatment of hormone-related conditions or in cancer therapy (Parveen et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as 4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-6-ethyl-2H-chromen-2-one, primarily targets the cytochrome P450 enzymes CYP2D6 and CYP3A4 . These enzymes play a crucial role in the metabolism of many pharmaceuticals and endogenous compounds.
Mode of Action
The compound acts as an inhibitor of the CYP2D6 and CYP3A4 enzymes . By inhibiting these enzymes, it can alter the metabolic pathway of other drugs or compounds that are substrates of these enzymes, potentially leading to changes in their pharmacological activity.
Pharmacokinetics
ADME (Absorption, Distribution, Metabolism, and Excretion) properties of other compounds. Its influence on skin permeation is indicated by a Log Kp value of -6.86 cm/s .
Result of Action
The compound’s inhibition of CYP2D6 and CYP3A4 can lead to altered pharmacological effects of the substrates of these enzymes. For example, it has been associated with anticonvulsant and antidepressant activity , suggesting it may influence the neurotransmission in the brain.
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-ethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-2-17-3-5-21-20(11-17)19(13-24(27)30-21)15-26-9-7-25(8-10-26)14-18-4-6-22-23(12-18)29-16-28-22/h3-6,11-13H,2,7-10,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVGUIXBVBJTBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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